
N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine involves the reaction of cyclopentanamine with pyrimidin-5-yloxy and N-methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanone, while reduction may produce N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanol .
Scientific Research Applications
N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentamine: A sympathomimetic alkylamine used as a nasal decongestant.
Propylhexedrine: A cyclohexylisopropylmethylamine with similar pharmacological properties to cyclopentamine.
Methamphetamine: An aromatic molecule with a phenyl group, differing in its chemical structure and potency.
Uniqueness
N-Methyl-2-(pyrimidin-5-yloxy)cyclopentanamine is unique due to its specific molecular structure, which combines the reactivity of the pyrimidin-5-yloxy group with the stability of the cyclopentanamine backbone. This combination allows for selective interactions with target molecules, making it a valuable tool in chemical and biological research .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-methyl-2-pyrimidin-5-yloxycyclopentan-1-amine |
InChI |
InChI=1S/C10H15N3O/c1-11-9-3-2-4-10(9)14-8-5-12-7-13-6-8/h5-7,9-11H,2-4H2,1H3 |
InChI Key |
IEQGTYHCAORFQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1OC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


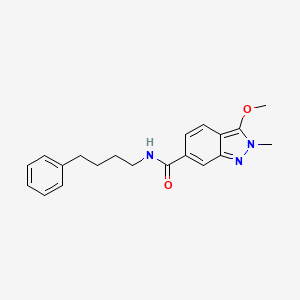
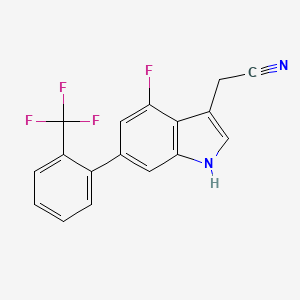
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)
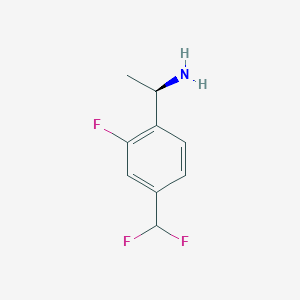
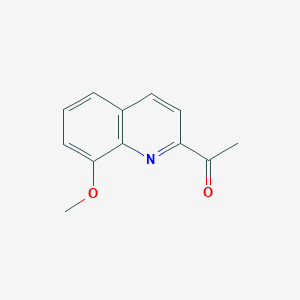
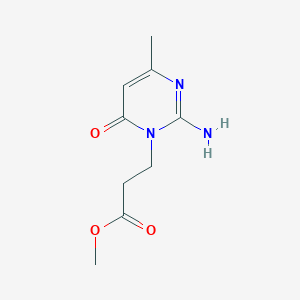

![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)
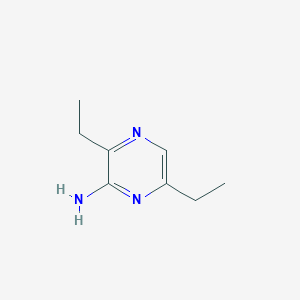
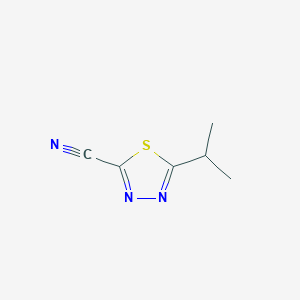
![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
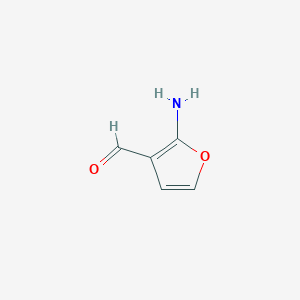
![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)
